1-(2,2-difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoroethyl, iodine, and dimethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitates the electrophilic difluoroethylation of nucleophiles . The reaction conditions often involve mild temperatures and the presence of a suitable oxidant to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in achieving the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical features.
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins. Additionally, the presence of the iodine atom can facilitate the formation of halogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-4-methoxyphenyl-1H-pyrazole: Similar in structure but with a methoxy group instead of iodine.
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole: Lacks the iodine atom, affecting its reactivity and applications.
Uniqueness: The presence of the iodine atom allows for specific interactions and reactions that are not possible with similar compounds lacking this feature .
Properties
CAS No. |
1354705-34-2 |
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Molecular Formula |
C7H9F2IN2 |
Molecular Weight |
286.06 |
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C7H9F2IN2/c1-4-7(10)5(2)12(11-4)3-6(8)9/h6H,3H2,1-2H3 |
InChI Key |
MOCSPBKMBWRPAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(F)F)C)I |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)I |
Origin of Product |
United States |
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